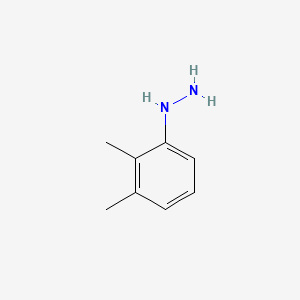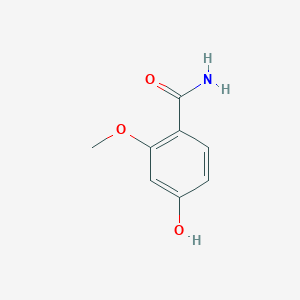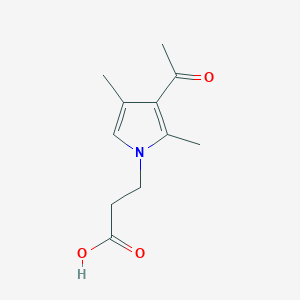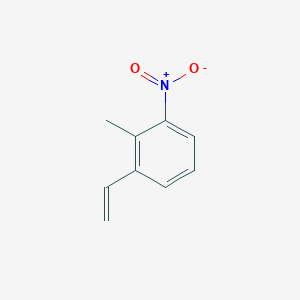
(2,3-Dimethylphenyl)hydrazine
Overview
Description
“(2,3-Dimethylphenyl)hydrazine” is a derivative of hydrazine . It is a research chemical synthesized through various methods. It is similar to other dimethylphenylhydrazines like 2,4-Dimethylphenylhydrazine and 3,4-Dimethylphenylhydrazine .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2,3-dimethylbenzene diazonium chloride with hydrazine hydrate.Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed using characterization techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The molecular formula is C8H12N2 .Chemical Reactions Analysis
Hydrazines, including “this compound”, are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . They can react with carbonyl compounds to form hydrazones .Scientific Research Applications
Synthetic Chemistry and Chemosensors :
- Hydrazones, like those derived from 2,4-dimethylphenyl hydrazine, play a significant role in synthetic chemistry due to their varied biological properties. They have applications as antifungal, anticonvulsant, antibacterial, antimalarial, anti-inflammatory, and anti-TB agents. These compounds are ideal candidates in chemosensor chemistry, especially in the detection of environmental contaminants (Salim & Ali, 2020).
Biological and Health Sciences :
- Hydrazines like 1,1-dimethylhydrazine and 1,2-dimethylhydrazine are environmental contaminants with known adverse health effects. Exposure to these compounds can lead to systemic health effects or cancer. They have been identified at many hazardous waste sites, and studies indicate their potential carcinogenic properties (Choudhary & Hansen, 1998).
Environmental Monitoring and Sensing :
- Research on oligothiophene derivatives as hydrazine chemosensors demonstrates the potential for ultrafast and ultrasensitive detection of hydrazine in aqueous solutions and environmental samples. These sensors have practical applications for on-site and real-time detection of hydrazine in water systems (Guo et al., 2020).
Material Sciences :
- Hydrazine compounds are used in intercalation and delamination processes of two-dimensional solids like MXenes. Intercalation of hydrazine into materials like Ti3C2 and Ti3CN is crucial for exploring their unique properties. This application is significant in the development of advanced materials with applications in energy storage and electronics (Mashtalir et al., 2013).
Aerospace and Military Applications :
- Hydrazines are also used as propellants in military and aviation industries due to their powerful reducing properties. Their use in spacecraft and military vehicles, despite their toxicity, underscores the importance of understanding and mitigating their health impacts (Nguyen et al., 2020).
Detection and Sensing Technology :
- Fluorescent conjugated polymers have been investigated for the detection of hydrazine. This research is pivotal in developing sensitive detection methods for hydrazine, considering its implications as a carcinogen and environmental hazard (Thomas & Swager, 2006).
Mechanism of Action
Mode of Action
(2,3-Dimethylphenyl)hydrazine, like other hydrazines, can react with aldehydes and ketones to form hydrazones . In these reactions, the nitrogen acts as the nucleophile . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(2,3-Dimethylphenyl)hydrazine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a nucleophile, participating in the formation of hydrazones when reacting with aldehydes and ketones . This reaction is significant in the context of biochemical assays and synthetic chemistry. The compound’s hydrazine group allows it to form stable complexes with metal ions, which can be utilized in various biochemical applications .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can interfere with cellular respiration by inhibiting key enzymes in the mitochondrial electron transport chain, thereby affecting ATP production and overall cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s ability to form hydrazones with carbonyl-containing biomolecules is a key aspect of its biochemical activity. This interaction can result in the modification of protein function and the alteration of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative oxidative damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can cause severe toxicity, including liver and kidney damage, due to its ability to induce oxidative stress and disrupt metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo phase I metabolic reactions, such as oxidation and reduction, leading to the formation of reactive intermediates . These intermediates can further participate in phase II reactions, including conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The compound’s metabolism can significantly impact its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its hydrazine group can form complexes with intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s cellular effects and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including mitochondria and the endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications and targeting signals may also direct this compound to specific cellular compartments, impacting its activity and function .
Properties
IUPAC Name |
(2,3-dimethylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-8(10-9)7(6)2/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBBBGRPSHLONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924468 | |
| Record name | (2,3-Dimethylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-92-6 | |
| Record name | (2,3-Dimethylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid](/img/structure/B3156953.png)
![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)

![(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B3156970.png)


![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)
